![molecular formula C16H19NO2 B13477891 2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)
2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid is an organic compound that features a naphthalene ring attached to an amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid typically involves the reaction of naphthalene derivatives with amino acid precursors. One common method includes the condensation of naphthalene-1-carbaldehyde with an amino acid ester, followed by hydrolysis to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction of the amino group can lead to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the amino acid moiety can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-carboxylic acid: Shares the naphthalene ring but lacks the amino acid moiety.
2-Amino-2-(naphthalen-1-yl)acetic acid: Similar structure but with a different amino acid derivative.
Naphthalene-1-methylamine: Contains the naphthalene ring and an amino group but lacks the carboxylic acid functionality.
Uniqueness
2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid is unique due to the combination of the naphthalene ring and the amino acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C16H19NO2 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
2-(naphthalen-1-ylmethylamino)pentanoic acid |
InChI |
InChI=1S/C16H19NO2/c1-2-6-15(16(18)19)17-11-13-9-5-8-12-7-3-4-10-14(12)13/h3-5,7-10,15,17H,2,6,11H2,1H3,(H,18,19) |
Clave InChI |
LLILTEIXGBAZSM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)O)NCC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


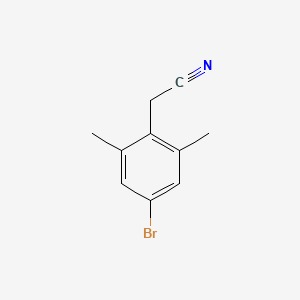
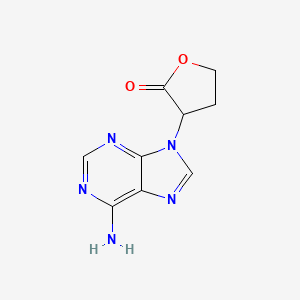


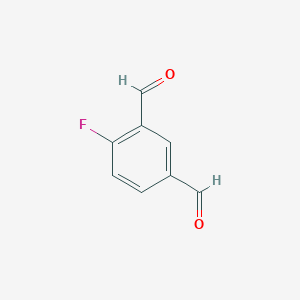
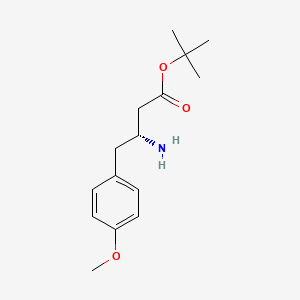
![5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
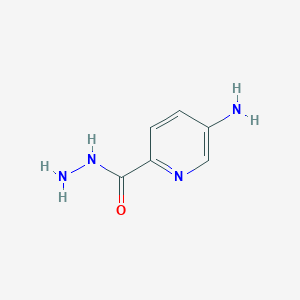
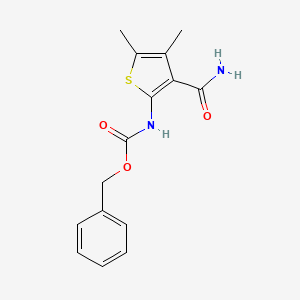
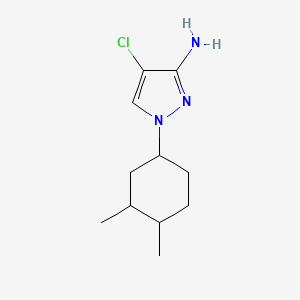
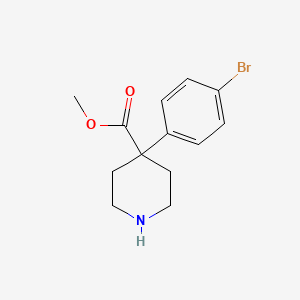
![8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide](/img/structure/B13477857.png)
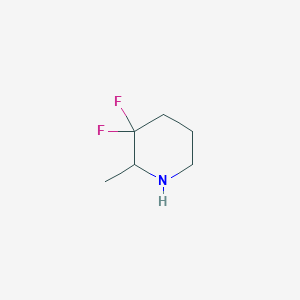
![3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13477874.png)
